4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS No.: 946761-11-1
Cat. No.: VC2067936
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946761-11-1 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-12(9(14)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
| Standard InChI Key | MRMVTMZHSDJVIB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)O |
Introduction
4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is a chemical compound with the CAS number 946761-11-1. It is a versatile material used in scientific research, particularly in organic synthesis and pharmaceutical development. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Synonyms and Related Compounds
This compound is known by several synonyms, including:
-
4-(N-BOC-AMINOMETHYL)TETRAHYDROPYRAN-4-CARBOXYLIC ACID
-
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-4-carboxylic acid
-
4-((tert-butoxycarbonylamino)methyl)-tetrahydro-2H-pyran-4-carboxylic acid
Related compounds include other Boc-protected amino acids and derivatives, which are widely used in organic synthesis.
Applications in Research
4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is used in various research applications, particularly in the synthesis of complex molecules. The Boc protecting group allows for selective deprotection under acidic conditions, making it a valuable tool in peptide and heterocyclic synthesis.
Safety and Handling
The compound is classified with hazard codes indicating potential irritation (Xi). It is essential to handle it with appropriate safety precautions, including gloves and protective eyewear. Detailed safety data sheets (SDS) should be consulted for specific handling instructions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume